3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole
Description
Properties
CAS No. |
387391-50-6 |
|---|---|
Molecular Formula |
C32H23N3 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-phenyl-3,5-bis(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C32H23N3/c1-4-10-24(11-5-1)26-16-20-28(21-17-26)31-33-34-32(35(31)30-14-8-3-9-15-30)29-22-18-27(19-23-29)25-12-6-2-7-13-25/h1-23H |
InChI Key |
ABMDSOZMYGMNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Phenyl-1,2,4-triazole-3,5-diamine with Biphenyl-4-carboxaldehyde
Method Description:
The compound is commonly synthesized by reacting 4-phenyl-1,2,4-triazole-3,5-diamine with biphenyl-4-carboxaldehyde. This condensation reaction is catalyzed by suitable catalysts and typically carried out in solvents such as ethanol or acetonitrile. Elevated temperatures facilitate the cyclization to form the triazole ring substituted with biphenyl groups at the 3 and 5 positions and a phenyl group at the 4 position.-
- Solvent: Ethanol or acetonitrile
- Temperature: Reflux or elevated temperatures (typically 70–90 °C)
- Catalyst: Acidic or Lewis acid catalysts may be employed to promote cyclization
- Time: Several hours until completion
Purification:
The product is purified by recrystallization or chromatographic techniques to obtain a white solid with high purity.
Suzuki Cross-Coupling Reaction
Method Description:
A widely used synthetic route involves Suzuki cross-coupling of 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole with arylboronic acids (specifically biphenyl-4-ylboronic acid) to introduce the biphenyl substituents at the 3 and 5 positions.-
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
- Base: Commonly potassium carbonate or sodium carbonate
- Solvent: Mixture of toluene and water or other biphasic systems
- Temperature: Reflux conditions (~80–110 °C)
- Time: Several hours (typically 6–24 h)
Yield:
Yields range from 60% to 70%, depending on reaction optimization.Purification:
Column chromatography followed by recrystallization (e.g., ethanol/water) is used to isolate the pure product.
Hydrazide Condensation Route
Method Description:
Another approach involves the condensation of acyl hydrazides with phosphorus pentachloride (PCl₅) and aniline derivatives to form the triazole ring system.-
- Reagents: Acyl hydrazides, PCl₅, aniline derivatives
- Solvent: Toluene or similar organic solvents
- Temperature: Reflux conditions
- Time: Several hours
Yield:
Approximately 62% yield reported.Purification:
Recrystallization from suitable solvents.
Microwave-Assisted Synthesis
Method Description:
Microwave irradiation has been employed to accelerate the synthesis of 3,5-disubstituted 1,2,4-triazoles, including derivatives similar to the target compound, by promoting rapid cyclization and condensation reactions.-
- Solvent: Dioxane or other polar aprotic solvents
- Temperature: Elevated temperatures under microwave irradiation (e.g., 100–150 °C)
- Time: Minutes to an hour, significantly shorter than conventional heating
Yield:
High yields reported (up to 89%).Purification:
Column chromatography and recrystallization.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The Suzuki cross-coupling method is favored for its versatility and ability to introduce diverse biphenyl substituents with good yields and selectivity. The use of palladium catalysts and biphasic solvent systems enhances reaction efficiency.
Cyclization of 4-phenyl-1,2,4-triazole-3,5-diamine with biphenyl-4-carboxaldehyde is a straightforward approach but may require longer reaction times and careful catalyst selection to optimize yield.
Hydrazide condensation methods provide an alternative route but often involve harsher reagents like phosphorus pentachloride, which require careful handling and may limit scalability.
Microwave-assisted synthesis offers a rapid and efficient alternative, reducing reaction times significantly while maintaining high yields, making it attractive for both research and industrial applications.
Purification typically involves chromatographic techniques and recrystallization to achieve high purity, essential for applications in medicinal chemistry and materials science.
The choice of method depends on factors such as available starting materials, desired scale, equipment, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole compounds.
Scientific Research Applications
Photovoltaic Materials
3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole has been investigated as a potential material for organic photovoltaics (OPVs). Its ability to absorb light effectively and facilitate charge transport makes it suitable for use in solar cells. Studies have demonstrated that incorporating this compound into OPV devices enhances their efficiency by improving light absorption and charge mobility .
Organic Light Emitting Diodes (OLEDs)
The compound also shows promise in the field of organic light-emitting diodes. Its luminescent properties can be leveraged to create efficient OLEDs. Research indicates that devices fabricated with this material exhibit high brightness and stability, making them viable candidates for commercial applications in displays and lighting .
Antioxidant Properties
Recent studies have explored the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, suggesting potential applications in pharmaceuticals or food preservation where oxidative stability is crucial .
Coordination Chemistry
The compound's ability to form coordination complexes with metal ions has been studied extensively. These complexes can exhibit unique properties such as enhanced catalytic activity or altered electronic characteristics. This application is particularly relevant in catalysis research where metal-organic frameworks are employed .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Di([1,1’-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence the compound’s biological activity. Additionally, the biphenyl and phenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Target Compound | C₃₃H₂₃N₃ | 449.55 | Biphenyl, Phenyl | Electronics, Catalysis |
| 3,5-Di-(4-pyridyl)-1H-1,2,4-triazole | C₁₁H₈N₅ | 210.21 | Pyridyl | MOFs, Coordination |
| 3,5-Diphenyl-4-(phenylmethyl)-4H-triazole | C₂₁H₁₇N₃ | 311.38 | Benzyl | Corrosion Inhibition |
| 1,2,4-Thiadiazole-biphenyl derivative | C₂₈H₁₈N₂O₂S | 446.52 | Thiadiazole, Biphenyl | Optoelectronics |
Biological Activity
3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes two biphenyl groups and a triazole ring, which are critical for its biological activity. The compound's synthesis involves various organic reactions that yield high purity and yield rates .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing triazole rings have shown significant inhibition of tankyrase enzymes, which play a role in WNT/β-catenin signaling pathways associated with cancer cell proliferation. Specifically, the inhibition of tankyrase activity can lead to reduced viability in cancer cell lines .
Table 1: Inhibition Potency of Triazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Tankyrase inhibition |
| Other Triazole Derivative A | 0.23 | AChE inhibition |
| Other Triazole Derivative B | 0.13 | BuChE inhibition |
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's disease. Some derivatives have demonstrated IC50 values lower than standard drugs like donepezil .
Case Study: Neuroprotective Effects
In a study focusing on neuroprotective effects, derivatives of triazoles were tested for their ability to inhibit cholinesterase enzymes. The results indicated that certain modifications to the triazole structure significantly enhanced inhibitory potency compared to existing treatments .
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The triazole ring enhances binding affinity to target enzymes due to its planar structure and ability to form hydrogen bonds.
- Substituent Effects : The presence of biphenyl groups may affect the electronic properties and steric hindrance, influencing the interaction with biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole?
The compound is typically synthesized via Suzuki cross-coupling reactions or condensation of hydrazide derivatives . A widely used method involves:
- Step 1 : Reacting 3,5-bis(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole with arylboronic acids under Suzuki conditions (e.g., Pd catalyst, base, and toluene/water solvent) to introduce biphenyl groups .
- Step 2 : Purification via column chromatography and crystallization (e.g., ethanol/water) to isolate the product, achieving yields of ~60–70%.
Alternative methods include refluxing acyl hydrazides with phosphorus pentachloride (PCl₅) and aniline derivatives, followed by recrystallization .
Q. Table 1: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Suzuki cross-coupling | Pd catalyst, toluene/H₂O, reflux | 65–70% | |
| Hydrazide condensation | PCl₅, aniline, toluene, reflux | 62% |
Q. Which analytical techniques are critical for characterizing this triazole derivative?
Key characterization methods include:
- Melting Point Analysis : Determines purity (e.g., 141–143°C for intermediates) .
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., phenyl ring dihedral angles) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and confirms substitution patterns.
- FTIR : Detects functional groups (e.g., triazole ring vibrations at ~1500–1600 cm⁻¹) .
Q. Table 2: Typical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Crystallography | Dihedral angle: 85.2° between phenyls | |
| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.2–8.1 ppm |
Q. What are the primary research applications of this compound?
- Material Science : As a ligand in metal-organic frameworks (MOFs) due to its rigid biphenyl structure .
- Pharmaceutical Research : Structural activity relationship (SAR) studies for antimicrobial or antitumor agents .
- Optoelectronics : Potential use in luminescent materials owing to π-conjugated systems .
Advanced Questions
Q. How can SHELX software resolve structural ambiguities in crystallographic studies of this compound?
SHELX programs (e.g., SHELXL) enable high-resolution refinement of X-ray
- Twinned Data Handling : Robust algorithms manage pseudo-merohedral twinning, common in triazole derivatives .
- Hydrogen Bond Analysis : SHELXPRO visualizes intermolecular interactions (e.g., N–H···N bonds) critical for stability .
- Disorder Modeling : Resolves positional ambiguities in bulky biphenyl groups .
Q. How can structural modifications enhance the compound’s bioactivity?
Q. Table 3: Bioactivity Optimization Strategies
| Modification | Observed Effect | Reference |
|---|---|---|
| Chlorination (3,5-positions) | 2× increase in antifungal activity | |
| Pyrazole hybridization | Improved solubility in DMSO |
Q. What strategies address solubility challenges in biological testing?
Q. How can conflicting spectral or crystallographic data be resolved?
Q. What intermolecular interactions stabilize its crystal lattice?
- Hydrogen Bonding : N–H···N bonds between triazole rings (2.8–3.0 Å) .
- π-π Stacking : Biphenyl groups exhibit face-to-face interactions (3.5 Å spacing) .
- Van der Waals Forces : Dominant in hydrophobic regions of the lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
